

A Comparative Guide to ATP Signaling in Sensory vs. Central Neurons

Author: BenchChem Technical Support Team. **Date:** December 2025

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Extracellular adenosine 5'-triphosphate (ATP) is a critical signaling molecule in the nervous system, acting as a potent neurotransmitter and neuromodulator. Its effects are mediated by two families of purinergic receptors: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G-protein coupled receptors. The expression patterns and functional roles of these receptors vary significantly across different neuronal subtypes, leading to diverse physiological and pathological outcomes. This guide provides a comparative analysis of ATP signaling in two distinct and well-studied neuronal populations: Dorsal Root Ganglion (DRG) neurons of the peripheral nervous system and Cortical Pyramidal Neurons of the central nervous system.

Comparative Summary of ATP Signaling

ATP signaling elicits markedly different responses in peripheral sensory neurons compared to central cortical neurons. In DRG neurons, particularly nociceptors, ATP signaling is predominantly rapid and excitatory, playing a crucial role in pain transmission. This is largely mediated by specific subtypes of P2X receptors. In contrast, ATP signaling in cortical neurons is more modulatory, involving a complex interplay of both P2X and P2Y receptors that can influence neuronal excitability, synaptic plasticity, and network activity.

Data Presentation: Key Differences in Receptor Expression and Function

The table below summarizes the key quantitative and qualitative differences in ATP receptor expression and the functional consequences of their activation in DRG sensory neurons versus cortical pyramidal neurons.

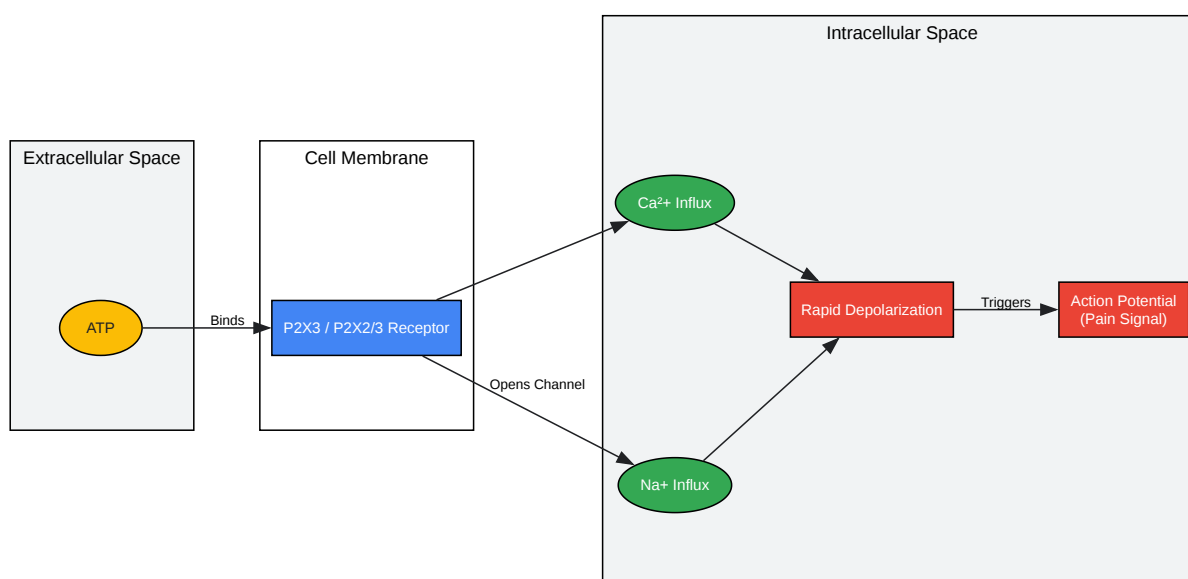
Feature	Dorsal Root Ganglion (DRG) Sensory Neurons	Cortical Pyramidal Neurons
Primary Function	Fast nociceptive transmission, mechanosensation[1][2]	Neuromodulation, synaptic plasticity, network inhibition[3]
Dominant Receptor Family	P2X (Ionotropic)	P2Y (Metabotropic) and P2X (Ionotropic)
Key P2X Subtypes	P2X3 (homomeric) and P2X2/3 (heteromeric) are selectively expressed on small-diameter nociceptive neurons[1][2][4].	P2X2, P2X4, and P2X6 are expressed in the CNS. P2X4 receptors are found at the periphery of postsynaptic densities[2][5].
Key P2Y Subtypes	P2Y1, P2Y2	P2Y1, P2Y2, P2Y4, P2Y6, P2Y12[3][6][7][8]. P2Y1 activation can mobilize intracellular Ca ²⁺ [7].
Response Kinetics	Fast and rapidly desensitizing currents, especially from P2X3-containing receptors[4][9].	Slower, modulatory responses. P2Y activation leads to G-protein signaling cascades[3][6]. P2X-mediated currents are generally less rapid than in DRG neurons.
Primary Downstream Effect	Rapid membrane depolarization and action potential initiation[5].	Modulation of ion channel activity (e.g., K ⁺ channels), changes in intracellular Ca ²⁺ , and regulation of gene expression[3][7].
Functional Outcome	Sensation of pain, initiation of reflex activity[1][10].	Modulation of synaptic strength, facilitation of GABAergic inhibition, neuroprotection[3][8].
Response to Agonists	Highly sensitive to α,β -methylene ATP (a P2X1/P2X3 agonist)[4].	ATP and UTP can activate P2Y2 receptors. 2-MeSADP is a potent P2Y1 agonist[6][7].

Signaling Pathways and Mechanisms

The distinct receptor expression profiles in DRG and cortical neurons give rise to different intracellular signaling pathways upon ATP binding.

ATP Signaling in a DRG Sensory Neuron

In nociceptive DRG neurons, ATP released from damaged cells binds predominantly to P2X3 and P2X2/3 receptors. This binding directly opens a non-selective cation channel, leading to a rapid influx of Na^+ and Ca^{2+} . The resulting depolarization can be strong enough to trigger an action potential, which is then propagated along the axon to the spinal cord, signaling pain.



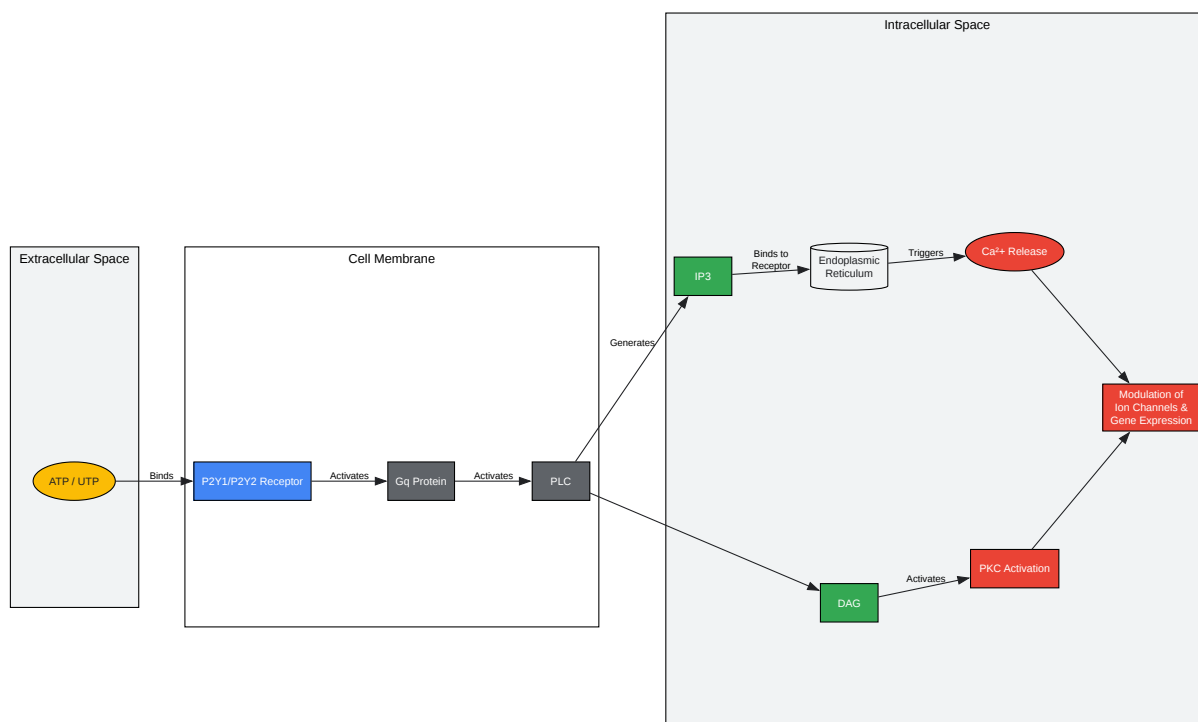
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Caption: ATP signaling pathway in a DRG sensory neuron.

ATP Signaling in a Cortical Pyramidal Neuron

In cortical neurons, ATP can act on both P2X and P2Y receptors. Activation of Gq-coupled P2Y1 or P2Y2 receptors by ATP initiates a second messenger cascade. This involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3)

and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). These pathways can modulate the activity of various ion channels and transcription factors, leading to longer-term changes in neuronal function and excitability.[3][6]



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Caption: Metabotropic ATP signaling in a cortical neuron.

Experimental Protocols

The characterization of ATP signaling in different neuronal subtypes relies on a combination of electrophysiology and imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology for ATP-Evoked Currents

This method is used to record the ion currents that flow across the neuronal membrane in response to ATP application, providing information on the kinetics and pharmacology of P2X receptors.

Methodology:

- **Cell Preparation:** Acutely dissociate DRG neurons or prepare cortical brain slices from rodents. Alternatively, use primary neuronal cultures.
- **Recording Setup:** Place the preparation on the stage of an upright microscope equipped for patch-clamp recording. Continuously perfuse with an external bath solution.
- **Pipette Solution (Internal):** The patch pipette is filled with a solution mimicking the intracellular ionic environment. A typical solution contains (in mM): 140 CsCl, 10 HEPES, 5 Mg-ATP, and 5 EGTA, with pH adjusted to 7.2 with CsOH. Cs⁺ is used to block K⁺ channels to better isolate the ATP-gated currents.
- **External Solution (Bath):** The standard external solution contains (in mM): 132 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 glucose, and 10 HEPES, with pH adjusted to 7.4.[\[11\]](#)
- **Recording:** Establish a whole-cell patch-clamp configuration on a target neuron, clamping the membrane potential at -70 mV.
- **ATP Application:** Apply ATP or specific P2 receptor agonists (e.g., α,β -meATP) rapidly onto the cell using a local perfusion system.
- **Data Acquisition:** Record the resulting inward currents using a patch-clamp amplifier and acquisition software. Analyze the current amplitude, activation, and desensitization kinetics.

Calcium Imaging of ATP-Evoked Responses

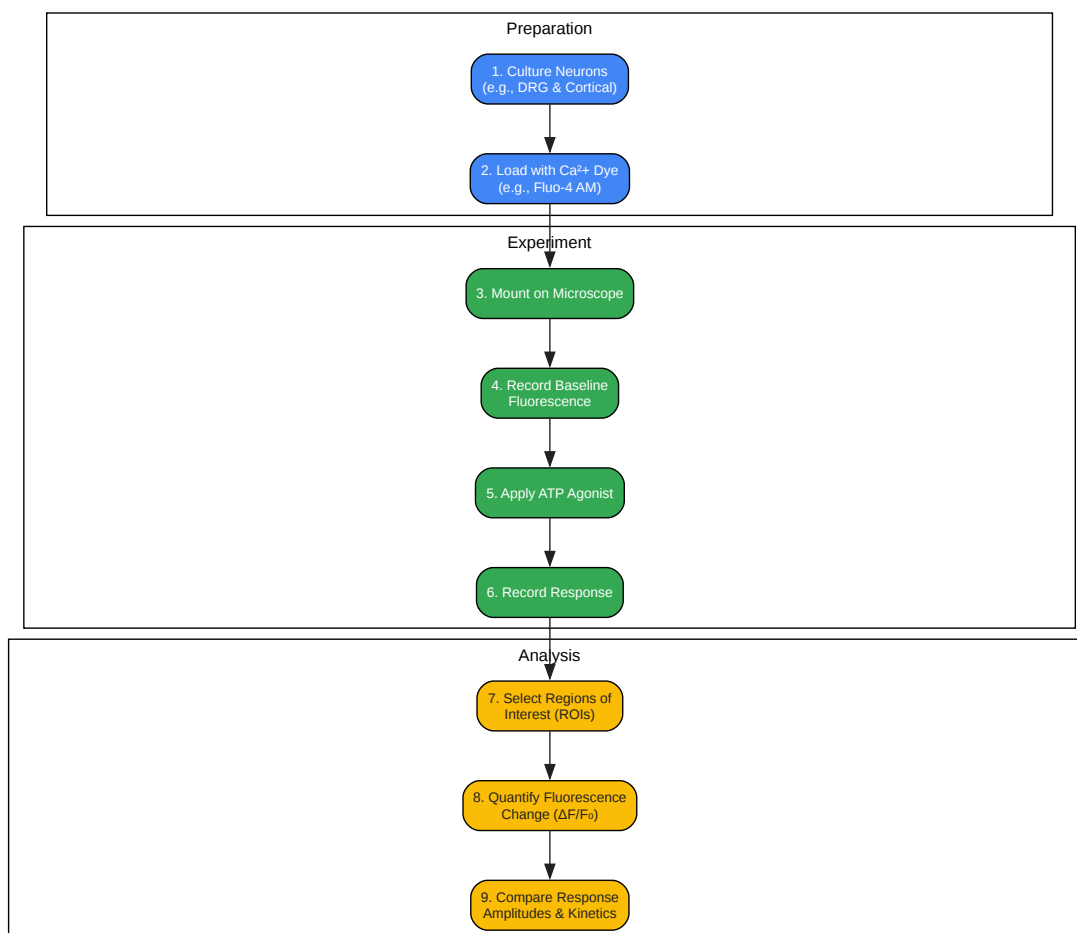
This technique visualizes changes in intracellular calcium concentration ([Ca²⁺]_i) following ATP receptor activation, which is a hallmark of both P2X (via Ca²⁺ influx) and P2Y (via Ca²⁺ release from stores) signaling.[\[12\]](#)[\[13\]](#)

Methodology:

- **Cell Preparation and Dye Loading:** Culture cortical or DRG neurons on glass coverslips. Load the cells with a fluorescent Ca^{2+} indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-45 minutes at 37°C .[\[14\]](#)
- **Imaging Setup:** Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a camera.
- **Stimulation:** Perfuse the cells with a standard external solution. To elicit a response, switch to a solution containing ATP or another agonist for a brief period.
- **Image Acquisition:** Capture fluorescence images at regular intervals (e.g., every 1-2 seconds) before, during, and after agonist application.
- **Data Analysis:** Select regions of interest (ROIs) corresponding to individual cell bodies. Quantify the change in fluorescence intensity over time, which reflects the change in $[\text{Ca}^{2+}]_i$. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a calcium imaging experiment designed to compare ATP responses in different neuronal populations.



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Caption: Workflow for comparative calcium imaging of ATP responses.

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- To cite this document: BenchChem. [A Comparative Guide to ATP Signaling in Sensory vs. Central Neurons]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232274#comparative-study-of-atp-signaling-in-different-neuronal-subtypes]

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